molecular formula C13H9Br2ClO B3290362 1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene CAS No. 864181-25-9

1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene

Cat. No.: B3290362
CAS No.: 864181-25-9
M. Wt: 376.47 g/mol
InChI Key: MAIUPHLTTDFZHJ-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene is a halogenated benzene derivative with the molecular formula C13H9Br2ClO and a molecular weight of 376.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and a phenylmethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the following steps:

    Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.

    Chlorination: The dibromobenzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce the chlorine atom.

    Phenylmethoxy Substitution: Finally, the phenylmethoxy group is introduced through a nucleophilic substitution reaction using phenylmethanol (C6H5CH2OH) and a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles or electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Coupling: Palladium catalysts (Pd/C), bases such as potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene involves its interaction with molecular targets through its halogen and phenylmethoxy groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or coupling reactions, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene is unique due to the presence of the phenylmethoxy group, which imparts distinct reactivity and properties compared to other halogenated benzene derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

1,5-dibromo-3-chloro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2ClO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIUPHLTTDFZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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